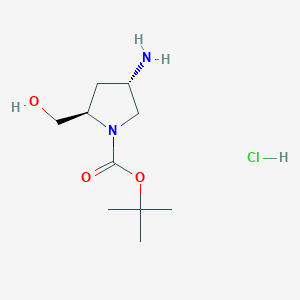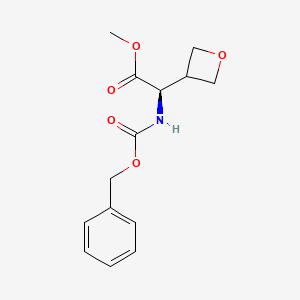
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate, also known as MBCA, is an organic compound commonly used in synthetic organic chemistry. It is a white, crystalline solid that is soluble in most organic solvents. MBCA is a versatile reagent used in a variety of applications, including synthesis of pharmaceuticals, natural products, and other organic compounds.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a useful reagent in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, natural products, and other organic compounds. It has also been used in the synthesis of peptides, oligonucleotides, and other complex molecules. Additionally, it has been used in the synthesis of dyes and other pigments, as well as the synthesis of polymers and other materials.
Mecanismo De Acción
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is a nucleophilic reagent, meaning that it can react with other molecules to form covalent bonds. The reaction is initiated by the nucleophilic attack of the this compound on the target molecule. This reaction results in the formation of a new covalent bond between the this compound and the target molecule.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of lipid metabolism, signal transduction, and protein folding. It has also been used to study the effects of drugs on cellular processes, and to study the effects of environmental toxins on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate is an easy to use reagent, and it is relatively inexpensive. It is also a very versatile reagent, and can be used in a variety of laboratory experiments. However, it is important to note that this compound is a highly reactive compound, and should be handled with care. Additionally, it may be difficult to obtain in some areas, and it may be difficult to find a suitable solvent for the reaction.
Direcciones Futuras
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate has a wide range of potential applications in the field of synthetic organic chemistry. It can be used in the synthesis of a variety of pharmaceuticals, natural products, and other organic compounds. Additionally, it can be used in the synthesis of peptides, oligonucleotides, and other complex molecules. Additionally, it can be used in the synthesis of dyes and other pigments, as well as the synthesis of polymers and other materials. Furthermore, it can be used to study the effects of lipid metabolism, signal transduction, and protein folding. Finally, it can be used to study the effects of drugs on cellular processes, and to study the effects of environmental toxins on cellular processes.
Métodos De Síntesis
Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate can be synthesized from several starting materials, including benzyl chloride, acetone, and anhydrous sodium acetate. The reaction is typically performed in anhydrous ethanol, with a catalytic amount of a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction yields a white solid product that is recrystallized from methanol to give a white, crystalline solid.
Propiedades
IUPAC Name |
methyl (2R)-2-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNUOJLLPXDNI-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1COC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

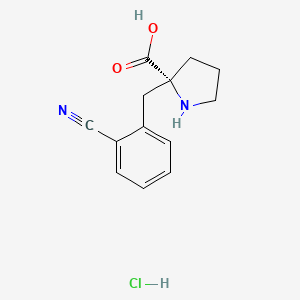
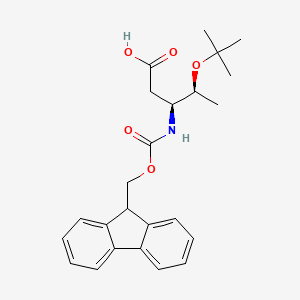




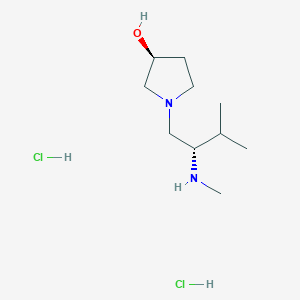
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)





